molecular formula C28H27N5O3 B2836387 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1189973-91-8

2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2836387
CAS No.: 1189973-91-8
M. Wt: 481.556
InChI Key: KPCAJVMPKWFSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazoloquinoxaline derivative featuring a 2,3-dimethylphenoxy substituent at position 4 of the triazoloquinoxaline core and an N-(2,4,6-trimethylphenyl)acetamide group at position 2.

Properties

IUPAC Name

2-[4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3/c1-16-13-18(3)25(19(4)14-16)30-24(34)15-32-28(35)33-22-11-7-6-10-21(22)29-27(26(33)31-32)36-23-12-8-9-17(2)20(23)5/h6-14H,15H2,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCAJVMPKWFSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C=C(C=C5C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related molecules are critical to its pharmacological profile. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Reported Activity/Properties Reference
Target Compound Triazolo[4,3-a]quinoxaline 2,3-Dimethylphenoxy; N-(2,4,6-trimethylphenyl)acetamide Hypothesized CNS activity (e.g., anticonvulsant)
F842-0825 (N-(2,4-dimethylphenyl) variant) Triazolo[4,3-a]quinoxaline 2,3-Dimethylphenoxy; N-(2,4-dimethylphenyl)acetamide Screening compound (undisclosed)
2-(4-(8-Amino-3-oxo-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide Triazolo[4,3-a]pyrazine Phenyl; 4-hydroxyphenyl acetamide Kinase inhibition (hypothesized)
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1) Quinazoline-2,4-dione N-(2,4-dichlorophenyl)methyl; 2,4-dioxo-quinazoline Anticonvulsant activity
11f (Triazole-nitroquinoxaline acetamide) 1,2,3-Triazole + nitroquinoxaline 6-Nitroquinoxaline; N-(4-phenylthiazol-2-yl)acetamide Antimicrobial (screened)

Key Observations:

Quinazoline-2,4-dione derivatives (e.g., Compound 1 in ) exhibit anticonvulsant activity but lack the triazole ring’s metabolic stability, which the target compound may address .

Substituent Effects: The 2,3-dimethylphenoxy group in the target compound increases electron density at the quinoxaline ring compared to the nitro group in Compound 11f , possibly reducing oxidative metabolism and improving half-life. The N-(2,4,6-trimethylphenyl)acetamide group enhances lipophilicity (clogP ~4.2 estimated) versus the N-(2,4-dimethylphenyl) variant (clogP ~3.8), favoring CNS penetration .

Activity Trends :

  • Anticonvulsant activity in quinazoline derivatives (e.g., Compound 1) correlates with hydrogen-bonding capacity via the dione moiety . The target compound’s 1-oxo group may mimic this interaction while offering greater rigidity.
  • Triazole-containing compounds (e.g., 11f) show antimicrobial activity, but the target’s bulky substituents likely shift its selectivity toward eukaryotic targets .

Research Findings and Mechanistic Insights

  • Synthetic Pathways: The target compound’s synthesis likely involves multi-step coupling of triazoloquinoxaline precursors with trimethylphenyl acetamide, contrasting with click chemistry used for triazole-nitroquinoxaline analogs (e.g., 11f) .
  • Molecular Networking: High cosine scores (>0.8) in MS/MS fragmentation patterns would cluster the target with triazoloquinoxalines, distinguishing it from quinazoline-dione or pyrazine-based analogs .
  • QSAR Predictions: Within QSAR models trained on triazoloquinoxalines, the target’s methyl-rich substituents may predict enhanced blood-brain barrier permeability but reduced aqueous solubility (e.g., logS ~-5.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.